![molecular formula C6H7BrN2O2 B2365316 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1855907-26-4](/img/structure/B2365316.png)
2-(5-bromo-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom and a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with a bromine atom attached to one of the carbon atoms in the ring. The propanoic acid group would be attached to the nitrogen atom in the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, and the carboxylic acid group could participate in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the bromine atom, and the carboxylic acid group. It would likely be a solid at room temperature .Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . Compounds containing imidazole have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Potential
Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . These compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Neuroprotective Agent
A molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential . These compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .
Antibacterial, Anti-inflammatory, and Anti-cancer Activities
A number of noteworthy biological properties of this molecule include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Targeting CRPC
Research of drugs targeting Castration-Resistant Prostate Cancer (CRPC) is mainly divided into two directions . One is blockage of endogenous synthesis of androgen by the CYP17A inhibitor Abiraterone . The other is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-bromopyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZAKWKPGQYOIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=CC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-pyrazol-1-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.